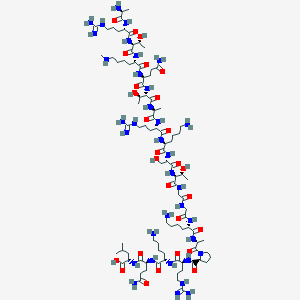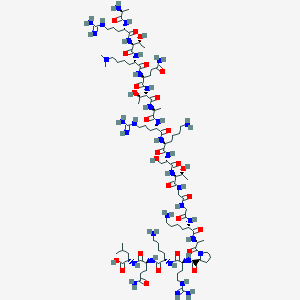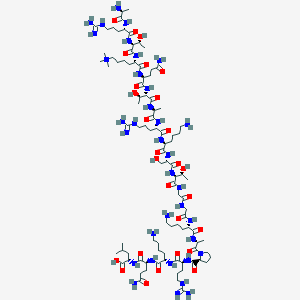
ATTO488-ProTx-II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTO488-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively.
Aplicaciones Científicas De Investigación
1. Fluorescent Ligand for Ion Channels
ATTO488-agitoxin 2 (A-AgTx2), a derivative of the Kv1 channel blocker agitoxin 2 (AgTx2), labeled with Atto 488 fluorophore, has been developed for studying potassium voltage-gated Kv1.x channels. A-AgTx2 exhibits selective targeting of the Kv1.3 channel and is used in the search and study of Kv1.3 channel blockers as well as imaging of the Kv1.3 channel in cells and tissues (Denisova et al., 2022).
2. Interaction with Lipid Membranes and Voltage-gated Sodium Channels
ProTx-II, a component of ATTO488-ProTx-II, has been shown to interact with lipid membranes, which is a prerequisite for its inhibition of the human voltage-gated sodium channel NaV1.7, involved in nociception. This interaction enhances the potency of ProTx-II as a channel inhibitor (Henriques et al., 2016).
3. Novel Toxin Binding Site Coupled to Activation
ProTx-II modifies the activation kinetics of Na(v) and Ca(v) channels. Research on the bioactive surface of ProTx-II and its interaction with the cardiac isoform Na(v)1.5 has established its binding to a novel toxin binding site, thus providing insights into the gating mechanism of Na(v) channels (Smith et al., 2007).
4. Evaluation of Dye Pairs in Single-Molecule Experiments
Studies on Förster resonance energy transfer (FRET) using dyes like Atto488 have shown that Alexa488 and Atto647N have superior performance, highlighting the importance of dye choice in smFRET experiments for probing molecular interactions and dynamics (Vandenberk et al., 2018).
5. Aptamer-Protein Target Identification
The use of atto488-labeled aptamers for tracking specific aptamer-protein interactions by mass spectrometry has been established as a methodology for studying aptamer-protein interactions with high sensitivity, providing insights into the mechanisms of carcinogenesis and potential cancer biomarkers (Drabik et al., 2018).
Propiedades
Peso molecular |
3826,66 g/mol |
|---|---|
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



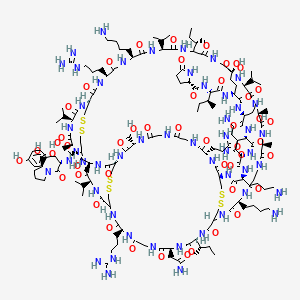
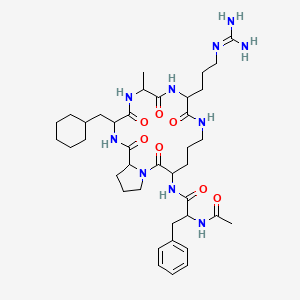
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)


